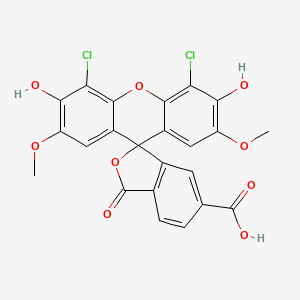

6-Carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein

Übersicht

Beschreibung

6-carboxy-4',5'-dichloro-2',7'-dimethoxyfluorescein is a fluorescein compound having chloro substituents in the 4'- and 5'-positions, methoxy substituents in the 2'- and 7'-positions and a carboxy substituent at the 6-position. It has a role as a fluorochrome. It derives from a fluorescein.

Wissenschaftliche Forschungsanwendungen

Chemilumineszenz-Resonanz-Energie-Transfer (CRET)

Diese Verbindung wurde in einem neuartigen Chemilumineszenz-Resonanz-Energie-Transfer (CRET)-System für den hochempfindlichen Nachweis von Platin verwendet . Die Platin-Aptamer-Sonde enthielt mehrere Guanin (G)-Basen, die an der 5'-Ende an die 3,4,5-Trimethoxyphenyl-glyoxal (TMPG)-Donorgruppe gebunden waren, und einen fluoreszierenden Akzeptor (6-Carboxy-2',4,7,7'-Tetrachlorfluorescein, TET) am 3'-Ende . Diese Technik bietet eine neuartige Methode für eine einfache, schnelle und komfortable Point-of-Care-Diagnostik zur Überwachung von Proteinen und Metallionen .

Proteinmarkierung

Die Verbindung wird als aminreaktiver Farbstoff zur Proteinmarkierung verwendet . Sie weist Fluoreszenzeigenschaften auf, die im Vergleich zu Fluorescein rotverschoben sind (Anregung/Emission ist 522/550 nm) .

Automatisierte DNA-Sequenzierung

Die Verbindung wird hauptsächlich in der automatisierten DNA-Sequenzierung eingesetzt . Sie wird zur Markierung von Nukleotiden verwendet und zeichnet sich durch ein mittelwelliges Spektrum, eine hohe Quantenausbeute und eine geringe pH-Empfindlichkeit im physiologischen Bereich aus .

Fluoreszierender Farbstoff

Die Verbindung ist ein konventioneller Fluorophor . Sie hat ähnliche Absorptions- und Emissionsspektren wie Rhodamine 6G .

Wirkmechanismus

Target of Action

The primary target of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is nucleotides . It is predominantly used in automated DNA sequencing .

Mode of Action

This compound is an amine-reactive dye . It interacts with its targets (nucleotides) through a process known as labeling . This interaction results in the compound being incorporated into the DNA sequence, allowing for the sequence to be read.

Biochemical Pathways

The compound affects the DNA sequencing pathway . The downstream effects include the generation of a readable DNA sequence, which can be used for various research and diagnostic applications.

Result of Action

The molecular effect of the compound’s action is the labeling of nucleotides, which allows for the reading of the DNA sequence . On a cellular level, this can provide valuable information about the genetic makeup of the cell.

Action Environment

The action, efficacy, and stability of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein can be influenced by various environmental factors. For instance, it is characterized by an intermediate-wavelength spectra, high quantum yield, and low pH sensitivity in the physiological range . Therefore, changes in these environmental conditions could potentially affect its performance.

Biochemische Analyse

Biochemical Properties

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein plays a crucial role in biochemical reactions as a fluorescent dye. It interacts with various biomolecules, including nucleotides and proteins, through its succinimidyl ester group, which reacts with primary amines on these biomolecules . This interaction allows for the labeling and detection of these molecules in various assays. The compound’s fluorescence characteristics, with excitation and emission wavelengths of 522 nm and 550 nm respectively, make it suitable for use in fluorescence microscopy and flow cytometry .

Cellular Effects

In cellular contexts, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is used to label and track cellular components. It influences cell function by enabling the visualization of cellular processes such as gene expression and protein localization. The compound’s fluorescence properties allow researchers to monitor changes in cell signaling pathways and cellular metabolism in real-time .

Molecular Mechanism

The molecular mechanism of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein involves its binding interactions with biomolecules. The succinimidyl ester group of the compound forms covalent bonds with primary amines on proteins and nucleotides, leading to stable conjugates. This binding facilitates the detection and quantification of these biomolecules in various assays. Additionally, the compound’s fluorescence properties are utilized to monitor changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein in laboratory settings can vary. The compound is relatively stable when stored at low temperatures and protected from light. Prolonged exposure to light and higher temperatures can lead to degradation and reduced fluorescence intensity. Long-term studies have shown that the compound maintains its fluorescence properties for extended periods when stored under optimal conditions .

Dosage Effects in Animal Models

In animal models, the effects of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein vary with different dosages. At low doses, the compound is effective for labeling and tracking biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and interference with normal cellular functions. It is essential to optimize the dosage to achieve the desired labeling without causing harm to the animal models .

Metabolic Pathways

6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is involved in metabolic pathways related to its role as a fluorescent dye. The compound interacts with enzymes and cofactors that facilitate its conjugation to biomolecules. These interactions can affect metabolic flux and metabolite levels, particularly in assays where the compound is used to monitor metabolic changes .

Transport and Distribution

Within cells and tissues, 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s fluorescence properties allow researchers to track its distribution and study its effects on cellular processes .

Subcellular Localization

The subcellular localization of 6-Carboxy-4’,5’-dichloro-2’,7’-dimethoxyfluorescein is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, making it a valuable tool for studying subcellular processes and protein interactions .

Eigenschaften

IUPAC Name |

4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14Cl2O9/c1-31-13-6-11-19(15(24)17(13)26)33-20-12(7-14(32-2)18(27)16(20)25)23(11)10-5-8(21(28)29)3-4-9(10)22(30)34-23/h3-7,26-27H,1-2H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLISIVVYLGCKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)O)C(=O)O3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436997 | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82855-40-1 | |

| Record name | JOE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82855-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-JOE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

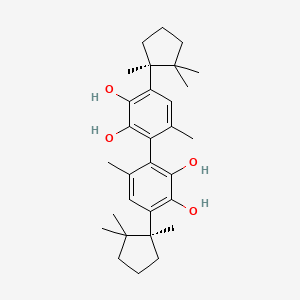

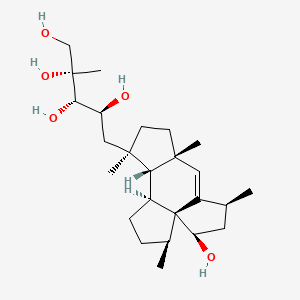

Feasible Synthetic Routes

Q1: What are the advantages of using JOE as an acceptor chromophore in energy transfer (ET) primers for DNA sequencing compared to other dyes like JOE?

A: Research suggests that replacing JOE with 5- or 6-carboxyrhodamine-6G (G5 or G6) in ET primers, while using FAM as the donor, can result in improved electrophoretic mobility matching of the labeled DNA fragments. [] This means the DNA fragments tagged with different ET primers will migrate more similarly during electrophoresis, simplifying analysis. Additionally, using G5 or G6 leads to less overlap in the fluorescence emission of the labeled DNA fragments. This improved spectral resolution is likely due to the narrower emission spectrum of G5 or G6 compared to JOE when paired with FAM in ET primers. [] This allows for clearer differentiation of the fluorescent signals from different ET primers, enhancing the accuracy of DNA sequencing and multiplex genetic analysis.

Q2: How does the fluorescence intensity of JOE compare to other dyes used in real-time PCR, and what implications does this have for data interpretation?

A: When used as a reporter dye in TaqMan probes for real-time PCR, JOE was observed to have potentially weaker fluorescence compared to carboxyfluorescein (FAM). [] In a study detecting and typing Herpes Simplex Virus (HSV), while JOE successfully detected HSV-2 and FAM detected HSV-1, the cycle threshold (Ct) values for HSV-2 (detected by JOE) were higher than for HSV-1 (detected by FAM). [] This difference in Ct values could be attributed, in part, to the potentially weaker fluorescence of JOE compared to FAM. Researchers should consider the possibility of varying fluorescence intensities between dyes when designing multiplex real-time PCR assays and interpreting results, especially when comparing Ct values between targets labeled with different dyes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S,8S,11R,12S,15S)-8-butan-2-yl-21-hydroxy-2-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1246354.png)

![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)

![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)